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Compound of Interest

Compound Name: PF-04279405

Cat. No.: B1679680

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of publicly available data for the discontinued c-
Met inhibitor PF-04279405 (JNJ-38877605) and other prominent c-Met inhibitors. Due to the
lack of specific published data for a compound designated "PF-04279405," this guide focuses
on JNJ-38877605, a compound for which public data is available and which has been
referenced in scientific literature. We will compare its performance with established c-Met
inhibitors: Crizotinib, Cabozantinib, Capmatinib, and Tepotinib, providing supporting
experimental data where available.

Data Presentation
In Vitro c-Met Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for
each compound against the c-Met kinase. It is crucial to note that these values are derived
from various assays and cell lines, which can influence the results. For a direct and definitive
comparison, these inhibitors would need to be tested under identical experimental conditions.
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Compound c-Met IC50 (nM) Assay TypelCell Line
ATP-competitive inhibitor
JNJ-38877605 4
assay
o Kinase assay, Cell-based
Crizotinib 8-11
assay
Cabozantinib 1.3 Biochemical assay
Capmatinib 0.13 Biochemical assay
o Kinase assay, Cell-based
Tepotinib 1.7-4

assay

Clinical Trial Data Overview: METex14 Skipping Non-
Small Cell Lung Cancer (NSCLC)

This table provides a comparative overview of the clinical efficacy of approved c-Met inhibitors
in patients with non-small cell lung cancer harboring MET exon 14 skipping mutations. Data for
JNJ-38877605 is not available for this indication as its clinical development was terminated in
Phase 1.
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. Median
Median .
. Overall ] Progressio
o . Patient Duration of
Inhibitor Trial Name . Response n-Free
Population Response .
Rate (ORR) Survival
(DOR)
(PFS)
o GEOMETRY Treatment-
Capmatinib 68% 12.6 months 12.4 months
mono-1 naive
Previously
41% 9.7 months 5.4 months
treated
o Treatment-
Tepotinib VISION B 45% 10.8 months 8.5 months
naive
Previously
45% 11.1 months 11.0 months
treated
o PROFILE Previously
Crizotinib 32% 9.1 months 7.3 months
1001 treated

Note: Clinical trial data is subject to the specific design and patient population of each study

and should be interpreted with caution when making cross-trial comparisons.

Experimental Protocols
General Protocol for c-Met Kinase Inhibition Assay
(Biochemical)

This protocol outlines a general procedure for determining the 1C50 of a test compound against

c-Met kinase in a biochemical assay. Specific parameters such as buffer composition, enzyme

and substrate concentrations, and incubation times may vary between studies.

¢ Reagents and Materials:

o Recombinant human c-Met kinase domain.

o Kinase buffer (e.g., Tris-HCI, MgClI2, DTT).
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[e]

ATP (Adenosine triphosphate).

o

Substrate (e.g., a synthetic peptide containing a tyrosine residue).

[¢]

Test compound (dissolved in DMSO).

[¢]

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

[e]

384-well plates.

e Procedure:
o A serially diluted solution of the test compound is prepared in the kinase buffer.

o The recombinant c-Met kinase and the substrate are added to the wells of a 384-well
plate.

o The test compound dilutions are added to the respective wells.
o The kinase reaction is initiated by the addition of ATP.

o The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60
minutes).

o The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase
activity) is measured using a detection reagent and a luminometer.

o Data Analysis:

o The luminescence signal is plotted against the logarithm of the test compound
concentration.

o The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity,
is calculated using a non-linear regression model.

General Protocol for Cellular c-Met Phosphorylation
Assay
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This protocol describes a general method to assess the inhibitory effect of a compound on c-
Met phosphorylation in a cellular context.

e Cell Culture and Treatment:

o Human cancer cell lines with known c-Met activation (e.g., GTL-16, EBC-1) are cultured in
appropriate media.

o Cells are seeded in multi-well plates and allowed to adhere.

o Cells are then treated with various concentrations of the test compound or vehicle (DMSO)
for a specific duration.

o For ligand-dependent activation, cells may be stimulated with Hepatocyte Growth Factor
(HGF) prior to or concurrently with compound treatment.

o Cell Lysis and Protein Quantification:
o After treatment, cells are washed and lysed to extract total cellular proteins.

o The total protein concentration in each lysate is determined using a standard protein
assay (e.g., BCA assay).

» Western Blotting or ELISA:

o Equal amounts of protein from each sample are separated by SDS-PAGE and transferred
to a membrane (Western Blotting) or analyzed using an ELISA kit.

o The membrane or ELISA plate is probed with primary antibodies specific for
phosphorylated c-Met (p-cMet) and total c-Met.

o Following incubation with appropriate secondary antibodies, the protein bands or signals
are detected and quantified.

e Data Analysis:

o The ratio of p-cMet to total c-Met is calculated for each treatment condition.
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o The percentage of inhibition of c-Met phosphorylation is determined relative to the vehicle-
treated control.

o The IC50 value is calculated by plotting the percentage of inhibition against the compound
concentration.

Mandatory Visualization
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Caption: The c-Met signaling pathway and the point of inhibition.
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Caption: General workflow for in vitro c-Met inhibition assays.

 To cite this document: BenchChem. [Independent Verification of c-Met Inhibitor Data: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679680#independent-verification-of-pf-04279405-s-
published-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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